8-Hydroxy-2-oxaspiro[4.5]decan-1-one
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Overview
Description
8-Hydroxy-2-oxaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with a decanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-oxaspiro[4.5]decan-1-one can be achieved through several methods. One notable method involves the Lewis acid-catalyzed Prins/pinacol cascade process. This process utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, leading to the formation of oxaspirocycles with excellent selectivity and yield .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-oxaspiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-Hydroxy-2-oxaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways. Further research is needed to fully elucidate the precise molecular targets and mechanisms involved .
Comparison with Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atom.
2,8-Diazaspiro[4.5]decan-1-one:
Uniqueness: 8-Hydroxy-2-oxaspiro[4.5]decan-1-one is unique due to its specific hydroxyl and oxaspiro functionalities, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance.
Properties
IUPAC Name |
8-hydroxy-2-oxaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRASSKCGPAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739149 |
Source
|
Record name | 8-Hydroxy-2-oxaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67132-92-7 |
Source
|
Record name | 8-Hydroxy-2-oxaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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